molecular formula C3H8BF3O B6336183 Boron trifluoride, isopropanol reagent 15 CAS No. 676-65-3

Boron trifluoride, isopropanol reagent 15

Cat. No.: B6336183
CAS No.: 676-65-3
M. Wt: 127.90 g/mol
InChI Key: GSNKTNYUQNTSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boron trifluoride, isopropanol reagent 15 is a chemical compound consisting of boron trifluoride gas dissolved in isopropanol . It is commonly used as a Lewis acid catalyst in various organic synthesis reactions such as condensation, esterification, and polymerization . It is a useful Lewis acid and a versatile building block for other boron compounds .


Molecular Structure Analysis

The this compound molecule contains a total of 15 bonds. There are 7 non-H bonds and 1 rotatable bond . The geometry of a molecule of BF3 is trigonal planar . Its D3h symmetry conforms with the prediction of VSEPR theory .


Chemical Reactions Analysis

Boron trifluoride is a versatile Lewis acid that forms adducts with such Lewis bases as fluoride and ethers . It is commonly referred to as “electron deficient,” a description that is reinforced by its exothermic reactivity toward Lewis bases .


Physical and Chemical Properties Analysis

Boron trifluoride is a colorless gas with a pungent, suffocating odor . It forms dense white fumes in moist air . It has a molar mass of 67.82 g/mol (anhydrous) and 103.837 g/mol (dihydrate) . It is soluble in benzene, toluene, hexane, chloroform, and methylene chloride .

Scientific Research Applications

Environmental Remediation and Analysis

Boron, a component of BF3-OiPr, is a trace element in the environment that can become toxic at elevated levels. Research has explored the use of layered double hydroxides (LDHs) and their ability to remove boron species from water. These studies demonstrate the potential of BF3-OiPr in environmental remediation, particularly in treating contaminated water sources. The mechanisms for boron uptake, largely through anion exchange, highlight the versatility of boron compounds in addressing environmental challenges (Theiss, Ayoko, & Frost, 2013).

Nuclear Reactor Safety

In nuclear reactors, boron plays a crucial role in controlling reactivity due to its neutron absorption properties. Research into boron dilution accidents and boron transport models within reactors underscores the importance of boron compounds like BF3-OiPr in ensuring the safe operation of nuclear power plants. These studies contribute to our understanding of boron behavior in reactor systems, aiding in the development of safety protocols and accident prevention measures (Yu et al., 2020).

Safety and Hazards

Boron trifluoride is irritating to the skin, eyes, and mucous membranes, and highly suffocating and irritating to the respiratory system . It can cause thermal or chemical burns, which are caused by fluoroboric acid that is formed when BF3 reacts with moisture on the skin . Some safety precautions include wearing chemical goggles and acid-resistant gloves at all times, and using a full face respirator with supplied or self-contained air for prolonged exposure .

Mechanism of Action

Target of Action

Boron Trifluoride, Isopropanol Reagent 15, is a chemical compound consisting of boron trifluoride gas dissolved in isopropanol . The primary targets of this compound are organic substrates in various organic synthesis reactions . It acts as a Lewis acid catalyst , interacting with these substrates to facilitate reactions such as condensation, esterification, and polymerization .

Mode of Action

The compound interacts with its targets by accepting a pair of non-bonding electrons, a characteristic of Lewis acids . This interaction results in the formation of new bonds, facilitating the progression of the reaction . In the Suzuki–Miyaura (SM) coupling reaction, for example, the compound aids in the transmetalation process, where organic groups are transferred from boron to palladium .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that the compound is highly reactive and must be handled with care .

Result of Action

The action of the compound results in the formation of new organic compounds. For instance, in the SM coupling reaction, it facilitates the formation of new carbon-carbon bonds . This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound forms white fumes in moist air, indicating that it may react with water . Therefore, reactions involving this compound should be carried out under controlled conditions to prevent unwanted side reactions .

Properties

IUPAC Name

propan-2-ol;trifluoroborane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O.BF3/c1-3(2)4;2-1(3)4/h3-4H,1-2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNKTNYUQNTSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.